molecular formula C7H11N3O3S2 B2476625 N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide CAS No. 920313-42-4

N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2476625
CAS No.: 920313-42-4
M. Wt: 249.3
InChI Key: YZXPAWIXQOVLHY-UHFFFAOYSA-N
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Description

“N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C7H11N3O3S2 . It has a molecular weight of 249.3. The compound is solid in physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, thiazole derivatives have been synthesized by various methods . Some old but important methods for the production of thiazole rings include Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, and modified Hantzsch synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered heteroaryl ring system that carries nitrogen and sulfur atoms . The InChI code for the compound is 1S/C17H22N4O3S2/c1-12-11-18-17 (25-12)19-16 (22)14-10-13 (26 (23,24)20 (2)3)6-7-15 (14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3, (H,18,19,22) .


Chemical Reactions Analysis

Thiazole, the core structure in “this compound”, undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The future directions for “N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide” could involve further exploration of its therapeutic potentials, given the diverse spectrum of activities exhibited by thiazole derivatives . Additionally, more research could be conducted to understand its mechanism of action and to optimize its properties for potential use in various applications.

Properties

IUPAC Name

N-[5-(dimethylsulfamoyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S2/c1-5(11)9-7-8-4-6(14-7)15(12,13)10(2)3/h4H,1-3H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXPAWIXQOVLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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